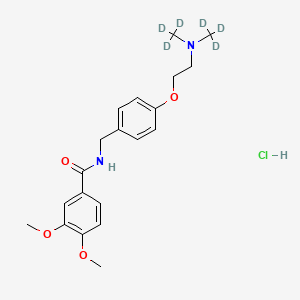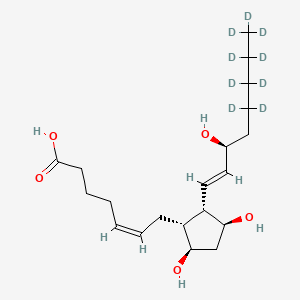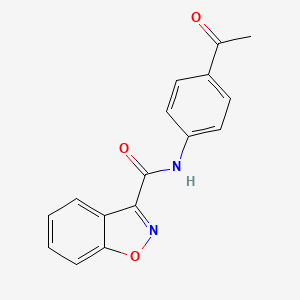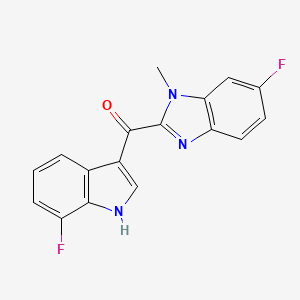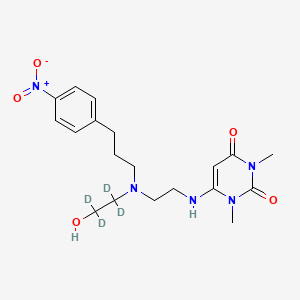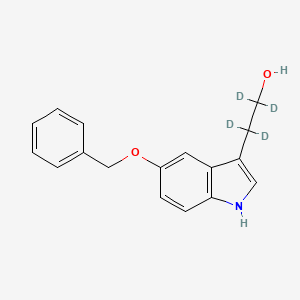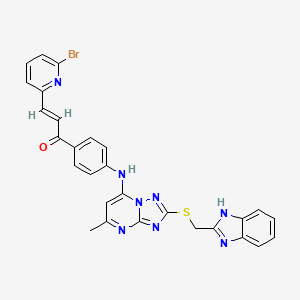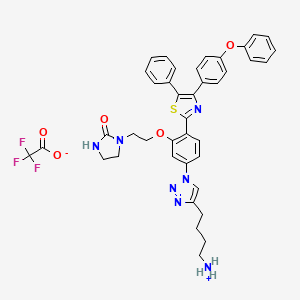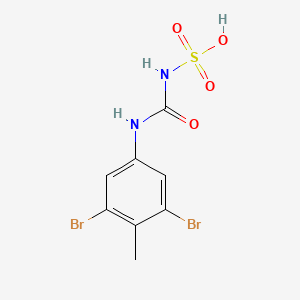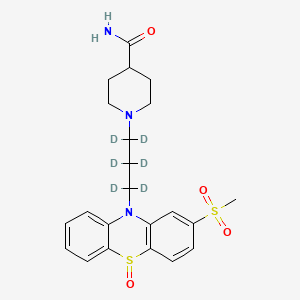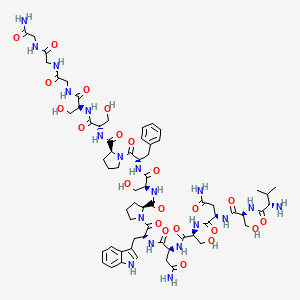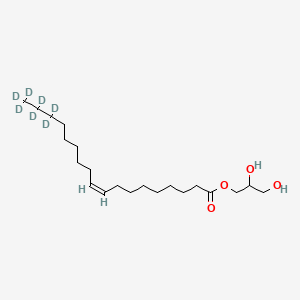
Monoolein-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoolein-d7 is a deuterium-labeled version of monoolein, an endogenous metabolite. It is used primarily in scientific research due to its stable isotopic labeling, which allows for precise tracking and quantification in various biochemical and pharmacokinetic studies .
Métodos De Preparación
Monoolein-d7 can be synthesized through the esterification of deuterated oleic acid with glycerol. This reaction typically occurs in a homogeneous mixture of oleic acid and glycerol in tert-butanol, conducted in a tubular reactor at high temperatures (200–240°C) and pressures (35 atm). The selectivity to monoolein is greater than 95% . Industrial production methods often involve glycolysis of fats, oils, and fatty acids in the presence of inorganic bases like sodium hydroxide or calcium hydroxide at temperatures between 220–260°C .
Análisis De Reacciones Químicas
Monoolein-d7 undergoes various chemical reactions, including:
Esterification: Reacts with fatty acids to form mono-, di-, and triglycerides.
Hydrolysis: Can be hydrolyzed to produce glycerol and deuterated oleic acid.
Oxidation and Reduction: Participates in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common reagents used in these reactions include strong acids like sulfuric acid and phosphoric acid for esterification, and bases like sodium hydroxide for hydrolysis. The major products formed from these reactions are monoolein, di- and triglycerides, glycerol, and deuterated oleic acid .
Aplicaciones Científicas De Investigación
Monoolein-d7 has a wide range of applications in scientific research:
Mecanismo De Acción
Monoolein-d7 exerts its effects primarily through its ability to form various mesophases in the presence of water. These mesophases facilitate the incorporation and enrichment of biological molecules, such as proteins and lipids, into the lipid matrix. This property is particularly useful in drug delivery and protein crystallization applications . The molecular targets and pathways involved include the stratum corneum for transdermal delivery and the lipid bilayer for membrane protein incorporation .
Comparación Con Compuestos Similares
Monoolein-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like monoolein, monostearin, and monopalmitin. These compounds share similar chemical structures and properties but lack the isotopic labeling that makes this compound valuable for precise tracking and quantification in research .
Similar Compounds
- Monoolein
- Monostearin
- Monopalmitin
This compound’s uniqueness lies in its ability to provide detailed insights into lipid metabolism and dynamics, making it an indispensable tool in various scientific research fields .
Propiedades
Fórmula molecular |
C21H40O4 |
|---|---|
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i1D3,2D2,3D2 |
Clave InChI |
RZRNAYUHWVFMIP-IJGLUQEOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)OCC(CO)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


